![molecular formula C9H11I2N3O2 B3828531 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3828531.png)
4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
Overview
Description
4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as DIPM or NSC-320846, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, studies have suggested that 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine may act by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments is its potential to inhibit the growth of cancer cells and improve cognitive function in neurodegenerative diseases. Another advantage is its antimicrobial activity against various pathogens. However, one limitation is that the mechanism of action of 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, the development of 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Scientific Research Applications
4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In infectious diseases, 4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been shown to have antimicrobial activity against various pathogens.
properties
IUPAC Name |
(4,5-diiodo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I2N3O2/c1-13-7(6(10)8(11)12-13)9(15)14-2-4-16-5-3-14/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAFGLKMNIDKQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)I)I)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Diiodo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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